molecular formula C17H30BNO4 B1441224 tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate CAS No. 1425970-61-1

tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate

Cat. No.: B1441224
CAS No.: 1425970-61-1
M. Wt: 323.2 g/mol
InChI Key: RJANMUJZJKCWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate: is a boronic acid derivative with a piperidine ring structure. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds[_{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ....

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • On an industrial scale, the synthesis involves optimizing reaction conditions to maximize yield and minimize by-products[_{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 .... This may include using continuous flow reactors and advanced purification techniques to ensure the production of high-purity material.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling: This is the primary reaction type for this compound, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives[_{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ....

  • Substitution Reactions: The boronic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

  • Biaryl compounds, styrene derivatives, and other cross-coupled products.

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be an important intermediate in the synthesis of biologically active compounds such as crizotinib . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of This compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and other proteins is central to its mechanism of action. These interactions can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is often linked to its ability to modulate enzyme activity, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of This compound is a key factor in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for the compound’s ability to interact with its target biomolecules and exert its biochemical effects .

Scientific Research Applications

Chemistry: The compound is widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials science[_{{{CITATION{{{3{tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ...](https://www.tcichemicals.com/CN/zh/p/B5002). Biology: It is used in the study of enzyme inhibitors and other bioactive molecules[{{{CITATION{{{2{tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/ph016676)[{{{CITATION{{{3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 .... Medicine: The compound's derivatives are explored for their potential therapeutic effects, including anticancer properties[{{{CITATION{{{2{tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/ph016676)[{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 .... Industry: It is used in the development of new materials with specific properties, such as polymers and electronic materials.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids like phenylboronic acid and vinylboronic acid.

  • Piperidine Derivatives: Piperidine-1-carboxylic acid tert-butyl ester and other piperidine derivatives.

Uniqueness:

Properties

IUPAC Name

tert-butyl 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-10-8-13(9-11-19)12-18-22-16(4,5)17(6,7)23-18/h12H,8-11H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJANMUJZJKCWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425970-61-1
Record name tert-butyl 4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.